molecular formula C17H15Cl2N5O B3006201 5-amino-1-(2-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899737-16-7

5-amino-1-(2-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3006201
CAS No.: 899737-16-7
M. Wt: 376.24
InChI Key: PHCYUIDNNAULLB-UHFFFAOYSA-N
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Description

5-amino-1-(2-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The resulting triazole intermediate is then functionalized with the appropriate benzyl groups and carboxamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while nucleophilic substitution of the chlorobenzyl groups could result in various substituted triazole derivatives.

Scientific Research Applications

5-amino-1-(2-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-1-(2-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Benzyl-substituted triazoles: Compounds with benzyl groups attached to the triazole ring, which may have comparable chemical properties.

Uniqueness

5-amino-1-(2-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern and functional groups. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.

Biological Activity

5-Amino-1-(2-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of 1,2,3-triazoles. This compound has gained attention due to its diverse biological activities, which include potential applications in treating various diseases. This article provides a detailed examination of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15Cl2N5OC_{17}H_{15}Cl_2N_5O with a molecular weight of approximately 359.79 g/mol. The compound features a triazole ring that enhances its chemical reactivity and biological activity due to the presence of amino and chlorobenzyl substituents.

Antiparasitic Activity

Research indicates that compounds within the 1,2,3-triazole family exhibit significant antiparasitic properties. A study demonstrated that derivatives of 5-amino-1,2,3-triazole-4-carboxamide showed promising results against Trypanosoma cruzi, the causative agent of Chagas disease. The most potent compound in this series exhibited submicromolar activity (pEC50 > 6) and effectively suppressed parasite burden in mouse models .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of triazole derivatives. A specific study highlighted that certain triazole compounds could inhibit neuroinflammation and oxidative stress markers in neuronal cell lines. These compounds demonstrated good blood-brain barrier permeability and were effective in reducing neurotoxicity induced by amyloid-beta (Aβ) aggregates .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. For example, it has been noted for its ability to inhibit acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. The inhibition mechanism involves binding to both the catalytic and peripheral sites of the enzyme, enhancing its therapeutic potential .

Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntiparasiticChagas diseaseSuppression of T. cruzi burden
NeuroprotectiveNeuroinflammationInhibition of Aβ aggregation
Enzyme InhibitionAChEDual-binding site inhibition

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : This is achieved through a cycloaddition reaction involving azides and alkynes.
  • Substitution Reactions : Chlorobenzyl groups are introduced via nucleophilic substitution.
  • Carboxamide Formation : The carboxylic acid group is converted to a carboxamide through reaction with amines.

These synthetic strategies are crucial for optimizing the biological activity and pharmacokinetic properties of the compound.

Study on Antiparasitic Activity

In a phenotypic screening study conducted on VERO cells infected with T. cruzi, several derivatives were tested for their efficacy. One compound from the series showed significant reductions in parasite load and improved selectivity over human cell lines . This highlights the potential for developing targeted therapies for neglected tropical diseases.

Neuroprotective Study

A separate investigation into the neuroprotective effects involved treating neuronal cell lines with triazole derivatives under oxidative stress conditions. The results indicated that these compounds could significantly reduce reactive oxygen species (ROS) production and protect against cell death induced by neurotoxic agents .

Properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-[(4-chlorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O/c18-13-7-5-11(6-8-13)9-21-17(25)15-16(20)24(23-22-15)10-12-3-1-2-4-14(12)19/h1-8H,9-10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCYUIDNNAULLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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